molecular formula C20H25N3O3S2 B2458044 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide CAS No. 1105217-99-9

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide

Cat. No. B2458044
CAS RN: 1105217-99-9
M. Wt: 419.56
InChI Key: CDDXVZFUSMUEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H25N3O3S2 and its molecular weight is 419.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation : Compounds incorporating sulfamoyl moiety, such as the one , have been synthesized and evaluated for antimicrobial activities. These compounds show promising results as antibacterial and antifungal agents (Darwish et al., 2014).

Enzyme Inhibition for Cancer Treatment

  • Design and Synthesis for Enzyme Inhibition : Analog compounds have been synthesized to inhibit kidney-type glutaminase (GLS), indicating potential applications in cancer treatment. Some of these compounds show comparable potency to known inhibitors and have improved drug-like properties, including better solubility (Shukla et al., 2012).

Antioxidant Activity

  • Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives, structurally related to the compound , have been synthesized and found to exhibit significant antioxidant activity. The study also explores the effect of hydrogen bonding on self-assembly processes in these compounds (Chkirate et al., 2019).

Anti-inflammatory and Analgesic Applications

  • Synthesis for Anti-inflammatory and Analgesic Agents : Novel substituted thiadiazoles, structurally similar to the compound , have been designed and synthesized. They have been evaluated as anti-inflammatory and analgesic agents, with some compounds showing significant activity (Shkair et al., 2016).

Antidiabetic Potential

  • Bi-Heterocycles as Anti-Diabetic Agents : S-substituted acetamides derivatives have been synthesized and evaluated for their anti-diabetic potential. These novel bi-heterocycles show potent inhibitory potential against α-glucosidase enzyme, indicating their value as anti-diabetic agents (Abbasi et al., 2020).

Anticonvulsant Activity

  • Synthesis of Azoles as Anticonvulsant Agents : Compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for anticonvulsant activity, with several showing protection against convulsions (Farag et al., 2012).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c1-28(25,26)18-9-7-16(8-10-18)22-20-23-17(14-27-20)13-19(24)21-12-11-15-5-3-2-4-6-15/h5,7-10,14H,2-4,6,11-13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDXVZFUSMUEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.